2-Methyl-1H-benzimidazol-4-amine dihydrochloride hydrate
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Overview
Description
2-Methyl-1H-benzimidazol-4-amine dihydrochloride hydrate is a chemical compound with the molecular formula C8H9N3.2ClH.H2O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its applications in various scientific research fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-benzimidazol-4-amine dihydrochloride hydrate typically involves the reaction of 2-methylbenzimidazole with appropriate reagents to introduce the amine group at the 4-position. The reaction conditions often include the use of solvents like pyridine and heating under reflux . The dihydrochloride hydrate form is obtained by treating the synthesized compound with hydrochloric acid and water.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-benzimidazol-4-amine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Scientific Research Applications
2-Methyl-1H-benzimidazol-4-amine dihydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-1H-benzimidazol-4-amine dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1H-benzimidazol-6-amine dihydrochloride
- 4-(1H-benzo[d]imidazol-2-yl)aniline
- Pyrimido[1,2-a]benzimidazoles
Uniqueness
2-Methyl-1H-benzimidazol-4-amine dihydrochloride hydrate is unique due to its specific substitution pattern and the presence of the dihydrochloride hydrate form. This gives it distinct chemical and physical properties compared to other similar compounds, making it valuable for specific research applications .
Properties
IUPAC Name |
2-methyl-1H-benzimidazol-4-amine;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH.H2O/c1-5-10-7-4-2-3-6(9)8(7)11-5;;;/h2-4H,9H2,1H3,(H,10,11);2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFSNGMQCXHUAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N1)N.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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